molecular formula C17H20N2O3S B15475394 2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid CAS No. 39964-45-9

2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid

Cat. No.: B15475394
CAS No.: 39964-45-9
M. Wt: 332.4 g/mol
InChI Key: LEJNKBPIMVOEKT-UHFFFAOYSA-N
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Description

2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

39964-45-9

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-cyclopentylimino-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O3S/c1-11-6-2-5-9-13(11)19-16(22)14(10-15(20)21)23-17(19)18-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3,(H,20,21)

InChI Key

LEJNKBPIMVOEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCC3)CC(=O)O

Origin of Product

United States

Biological Activity

2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is a complex organic compound characterized by its thiazolidine ring structure and various functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N2O3SC_{16}H_{19}N_2O_3S. The compound features:

  • A thiazolidine ring , which is crucial for its biological interactions.
  • A cyclopentyl group , influencing steric and electronic properties.
  • An o-tolyl group , providing specific reactivity patterns.

Synthesis

The synthesis typically involves:

  • Formation of the thiazolidine ring through cyclization reactions.
  • Reagents : Cyclopentanone derivatives, amines, and thioamides are commonly used under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Techniques such as recrystallization and chromatography ensure product purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, leading to competitive inhibition or allosteric modulation. This is particularly relevant in its antimicrobial and anti-inflammatory activities .
  • Molecular Targets : Studies suggest that it may interact with cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted by researchers demonstrated that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating potent antimicrobial properties .
  • Anti-inflammatory Mechanism Exploration : Another study explored the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound .

Comparison with Similar Compounds

A comparative analysis with other thiazolidine derivatives reveals unique biological profiles:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anti-inflammatory
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acidStructureModerate antimicrobial
2-(Cyclohexylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acidStructureLower anti-inflammatory activity

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